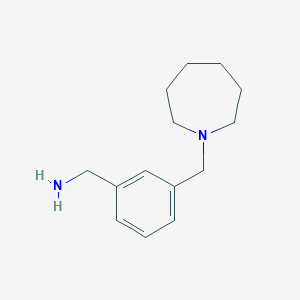
3-Azepan-1-ylmethyl-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azepan-1-ylmethyl-benzylamine, also known as AMB-B, is a widely studied organic compound with a variety of applications in the field of scientific research. This compound has been studied for its potential uses in drug development, biochemistry, and physiology. AMB-B is a white crystalline solid, soluble in water and ethanol, and has a melting point of 122-123 °C. It has a molecular weight of 184.2 g/mol and a molecular formula of C12H15N.
Scientific Research Applications
Protein Kinase B Inhibition : Novel azepane derivatives, structurally related to 3-Azepan-1-ylmethyl-benzylamine, have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were optimized based on molecular modeling and tested for in vitro inhibitory activity and plasma stability (Breitenlechner et al., 2004).
Synthesis of Benzo[ b]azepin-3-ones : Phosphine-catalyzed cyclization between certain benzaldehydes and ynones led to the construction of benzo[ b]azepin-3-ones. These compounds are significant due to their role as angiotensin-converting enzyme inhibitors (Zhang et al., 2019).
DNA-binding Properties and Antioxidant Activity : Studies on silver(I) complexes containing V-shaped bis-benzimidazole ligands, which include derivatives of this compound, showed that these complexes bind to DNA in an intercalation mode. They also exhibited potential antioxidant properties in vitro (Wu et al., 2012).
Antibacterial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria, as well as yeast fungi (Demchenko et al., 2021).
Alzheimer’s Disease Treatment : Benzothiazole-based derivatives, including the 3-(azepan-1-yl)propyloxy-linked benzothiazole, were studied as potential treatments for Alzheimer's disease. These compounds were evaluated for their interactions with different biological targets relevant to Alzheimer's disease (Hafez et al., 2023).
Mechanism of Action
Target of Action
Compounds like “3-Azepan-1-ylmethyl-benzylamine” often target neurotransmitter receptors in the brain, such as GABA receptors or serotonin receptors .
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity. For example, they might enhance the activity of inhibitory receptors or inhibit the activity of excitatory receptors .
Biochemical Pathways
The binding of these compounds to their target receptors can affect various biochemical pathways in the brain. This can lead to changes in neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Pharmacokinetics
After administration, these compounds are absorbed into the bloodstream and distributed throughout the body. They can cross the blood-brain barrier to reach their targets in the brain. They are then metabolized by the liver and excreted by the kidneys .
Result of Action
The modulation of neurotransmitter receptor activity by these compounds can have various effects at the molecular and cellular level. This can lead to changes in mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of other drugs, the individual’s genetic makeup, and their overall health status can all affect how these compounds work .
properties
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMDIQABALFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)
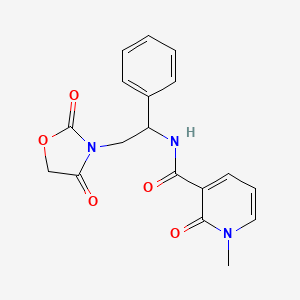
![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)
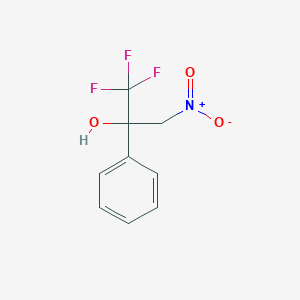
![N-{3-[1-(2,2-dimethylpropanoyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2575916.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)
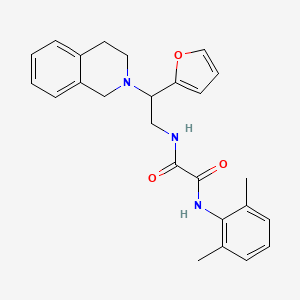
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)
![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)
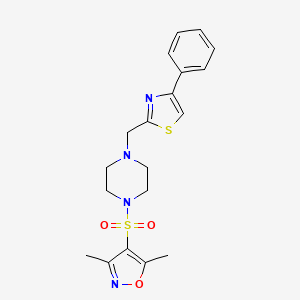
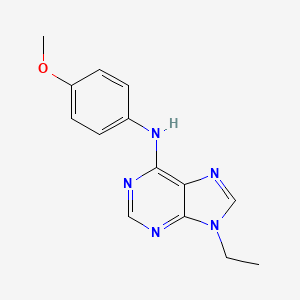
![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)